molecular formula C20H24N4OS B2646483 (NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide CAS No. 868145-78-2

(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide

Cat. No.: B2646483
CAS No.: 868145-78-2
M. Wt: 368.5
InChI Key: NYCFEPZNBKHQON-UHFFFAOYSA-N
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Description

(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Al-Abdullah et al. (2015) discussed the synthesis of N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, leading to compounds with significant in vitro antimicrobial activity against various pathogenic bacteria and yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).

  • Anti-TMV and Antimicrobial Activities : Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine, doped with Febuxostat, and evaluated their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds exhibited potent antiviral and antimicrobial activities (Reddy et al., 2013).

  • Metabolism in Cancer Research : Jiang et al. (2007) studied the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with anticancer activity, in rats. They identified several metabolites and discussed the metabolic pathways of this compound (Jiang et al., 2007).

  • Cardiotonic Agents : Nate et al. (1987) explored the synthesis of 2-phenylthiazolidine derivatives, including modifications of the phenylpiperazino moiety, as new cardiotonic agents. They found that certain derivatives exhibited potent positive inotropic activity (Nate et al., 1987).

  • Soluble Epoxide Hydrolase Inhibitors : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which have potential applications in disease models due to their effect on a serum biomarker (Thalji et al., 2013).

  • Antidepressant Activities : Kumar et al. (2017) synthesized a series of piperazine derivatives and evaluated their antidepressant and antianxiety activities. Compounds showed significant activity in behavioral tests, indicating their potential in psychiatric treatment (Kumar et al., 2017).

  • Antineoplastic Tyrosine Kinase Inhibitor Metabolism : Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, revealing important insights into its metabolic pathways (Gong et al., 2010).

Properties

IUPAC Name

(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-16-15-23-11-13-24(14-12-23)20(26)22-19(17-7-3-1-4-8-17)21-18-9-5-2-6-10-18/h1-10,25H,11-16H2,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFEPZNBKHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)N=C(C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)C(=S)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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